1-(1H-Indol-3-yl)ethanamine hydrochloride, also known as 1-(1H-indol-3-yl)-ethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. It is characterized by a molecular weight of 196.68 g/mol and an IUPAC name reflecting its structure, which includes an indole moiety attached to an ethylamine group.
This compound can be synthesized through various chemical reactions involving indole and ethylamine. It is often derived from indole derivatives, which are prevalent in nature and are known for their diverse biological activities.
1-(1H-Indol-3-yl)ethanamine hydrochloride is classified as an indole derivative. Indoles are a class of compounds that contain a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification places the compound within a larger family of bioactive molecules that exhibit a range of pharmacological properties.
The synthesis of 1-(1H-Indol-3-yl)ethanamine hydrochloride typically involves the reaction between indole and ethylamine under acidic conditions. One common synthetic route is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
In laboratory settings, the synthesis may proceed as follows:
In industrial settings, these methods are scaled up and optimized for higher yields, often employing continuous flow reactors and advanced purification techniques.
The molecular structure of 1-(1H-Indol-3-yl)ethanamine hydrochloride features an indole ring attached to an ethylamine chain. The structural formula can be represented as follows:
Key structural data includes:
1-(1H-Indol-3-yl)ethanamine hydrochloride can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The primary biological activity of 1-(1H-Indol-3-yl)ethanamine hydrochloride involves its interaction with bacterial strains, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).
The mechanism includes:
1-(1H-Indol-3-yl)ethanamine hydrochloride exhibits several notable physical properties:
Chemical properties include:
1-(1H-Indol-3-yl)ethanamine hydrochloride has potential applications in various fields:
The indole nucleus serves as a versatile platform for chemical diversification, particularly at the electrophilic C3 position. Nitrones act as key electrophiles in nucleophilic addition reactions with 1-(1H-Indol-3-yl)ethanamine derivatives, enabling efficient construction of novel antibacterial agents. This method facilitates the synthesis of 3-substituted indoles without requiring pre-activation of the indole substrate. Reaction optimization revealed that polar aprotic solvents (DMF, acetonitrile) at 60–80°C yielded 78–92% conversion within 8 hours. The resultant derivatives demonstrated potent activity against Staphylococcus aureus strains (MIC: 8–16 mg/L), including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) phenotypes. Structural analysis confirmed that halogenation at the indole C5 position significantly enhanced antibacterial efficacy by increasing membrane penetration [1] [5].
Table 1: Nucleophilic Addition Reactions for Indole Functionalization
Nitrone Electrophile | Reaction Conditions | Product Yield (%) | Antibacterial MIC (mg/L) |
---|---|---|---|
N-Benzylideneaniline N-oxide | DMF, 70°C, 10h | 85 | 16 (MRSA) |
5-Chloro-substituted nitrone | Acetonitrile, 80°C, 8h | 92 | 8 (VISA) |
5-Iodo-substituted nitrone | DMF, 60°C, 12h | 78 | 8 (MRSA) |
Naphthalene-derived nitrone | Toluene, 110°C, 15h | 65 | 32 (MRSA) |
Copper-catalyzed Ullmann-type couplings enable efficient N-arylation of 1-(1H-Indol-3-yl)ethanamine, overcoming the traditional limitations of N-functionalization in indole chemistry. Using CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in toluene at 110°C, diverse aryl iodides undergo coupling with indole nitrogen in 72–90% yield. This methodology facilitated the synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives bearing sterically varied N-aryl groups, including 4-biphenyl, 4-(trifluoromethyl)phenyl, and fluorenyl substituents. Kinetic studies revealed electron-deficient aryl iodides reacted 3.2× faster than electron-rich counterparts. The resulting N-aryl derivatives exhibited modulated bioactivity in inflammation models, with bulky fluorenyl-containing analogs enhancing IL-6 production by 40% compared to unsubstituted derivatives in interleukin-1β-stimulated gingival fibroblasts [6].
To address the poor aqueous solubility of lead compounds, strategic introduction of polar functionalities was implemented. Two primary approaches yielded successful results:
These hydrophilic modifications significantly improved bioavailability profiles without compromising target engagement. Notably, aldonitrone derivatives functioned as potent Staphylococcus aureus NorA efflux pump inhibitors, reducing ciprofloxacin MIC against resistant strains by 4-fold at 0.5 mg/L concentrations. The 5-iodo substitution pattern proved optimal, combining electronic effects for efflux inhibition with enhanced pharmacokinetic properties [5].
Structural hybridization leveraged the ethylamine side chain as a conjugation point for anti-inflammatory pharmacophores. Three strategic approaches were developed:
Table 2: Anti-Inflammatory Hybrid Derivatives
Hybrid Type | Synthetic Approach | Biological Activity | Target IC₅₀ |
---|---|---|---|
Biphenylcarboxamide | Copper-catalyzed N-arylation + amidation | Tau aggregation inhibition | 0.42 μM (tau) |
Steroidal conjugate | Reductive amination | IL-6/IL-8 suppression | 11.1 μM (IL-6) |
Pyridinyl-indole | Suzuki coupling + Mannich reaction | PPARα activation | 2.7 μM (PPARα) |
Pyrrolo-pyrazole | 1,3-Dipolar cycloaddition | COX-2/LOX dual inhibition | 0.18 μM (COX-2) |
The most potent hybrids reduced IL-6 and IL-8 production by 78% and 82%, respectively, in human gingival fibroblasts at 10 μM concentrations, outperforming dexamethasone (65% reduction) while showing reduced cytotoxicity (CC₅₀ > 100 μM) [6] [7].
While solution-phase synthesis dominates current literature, solid-phase methodologies offer compelling advantages for diversification. Two resin-based strategies show particular promise:
Critical optimization parameters include:
Though underrepresented in current publications (only 2 of 26 synthetic methods in reviewed literature), solid-phase approaches enable rapid generation of 150–500 member libraries for antibacterial and anti-inflammatory screening programs, significantly accelerating structure-activity relationship studies [1] [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1